1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine is a heterocyclic compound that contains a thiazole ring, a pyrrolidine ring, and an amine group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and amine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a thioamide with α-haloketone can yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine is unique due to its specific combination of the thiazole and pyrrolidine rings, which may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds .
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-8(10-11-4-6-14-10)12-9-3-5-13(2)7-9/h4,6,8-9,12H,3,5,7H2,1-2H3 |
InChI Key |
GSMCONBXUOTOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2CCN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.